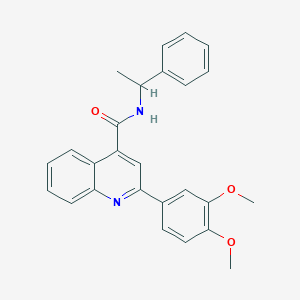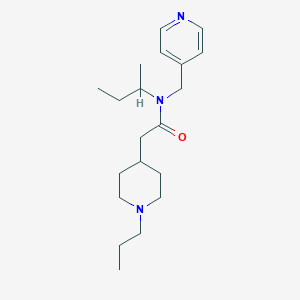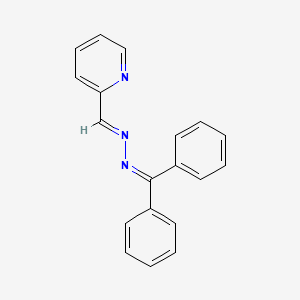
3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide
描述
3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as BDF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDF is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of prostaglandins and other inflammatory molecules. 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to have neuroprotective effects and to inhibit the growth of certain types of bacteria.
实验室实验的优点和局限性
One of the main advantages of 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is its potential as a drug candidate due to its anti-inflammatory and anti-cancer properties. However, there are also limitations to its use in lab experiments. 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, the synthesis of 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a complex process that requires specialized equipment and expertise.
未来方向
There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One area of interest is the development of 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide and its potential side effects. Other potential future directions for research include the development of new synthesis methods for 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide and the exploration of its potential use as a neuroprotective agent and as an inhibitor of bacterial growth.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide, or 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide, is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs, and further research is needed to fully understand its mechanism of action and potential side effects. The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a complex process that requires specialized equipment and expertise, but there are many potential future directions for research on this compound.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has also been studied for its potential use as a neuroprotective agent, as well as its ability to inhibit the growth of certain types of bacteria.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-15(16-9-12-2-1-7-18-12)6-4-11-3-5-13-14(8-11)20-10-19-13/h3-6,8,12H,1-2,7,9-10H2,(H,16,17)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMXIDCSVLVFRX-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline](/img/structure/B3881106.png)
![N-{4-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3881119.png)
![3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3881127.png)



![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3881167.png)


![N-[2-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3881194.png)
![4-[4-(9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B3881199.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B3881206.png)

![2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide](/img/structure/B3881222.png)